

# IUPAC name 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde

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## Compound of Interest

Compound Name:	2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde
Cat. No.:	B071547

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An In-Depth Technical Guide to 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde

## Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde (CAS No. 185423-26-1), a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, explores its chemical reactivity and potential for derivatization, and discusses its application as a versatile building block in medicinal chemistry. Furthermore, this guide includes detailed protocols for synthesis, characterization, and safe handling, designed to support professionals in the pharmaceutical and chemical sciences.

## Introduction and Strategic Importance

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved pharmaceuticals.<sup>[1][2]</sup> Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design.<sup>[2][3]</sup> 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde is a particularly valuable derivative, incorporating multiple reactive centers within a single, stable molecule. The presence of two chloro-substituents, a phenolic hydroxyl group, and an aldehyde function provides orthogonal chemical handles for systematic structural modification. This multi-functionality allows for the construction of diverse

molecular libraries, enabling efficient exploration of structure-activity relationships (SAR) in drug discovery programs.<sup>[4]</sup> This guide serves as a technical resource for leveraging the synthetic potential of this important intermediate.

## Physicochemical and Spectroscopic Profile

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde is commercially available as a white to off-white powder.<sup>[5]</sup> Its core properties and identifiers are summarized below.

Property	Value	Source
IUPAC Name	2,6-dichloro-3-hydroxypyridine-4-carbaldehyde	<a href="#">[6]</a>
Synonyms	2,6-Dichloro-3-hydroxy-4-pyridinecarboxaldehyde	<a href="#">[5]</a>
CAS Number	185423-26-1	<a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>2</sub>	<a href="#">[6]</a>
Molecular Weight	192.00 g/mol	<a href="#">[5]</a>
Appearance	White powder	<a href="#">[5]</a>
Purity	Typically ≥98%	<a href="#">[5]</a>
SMILES	OC1=C(C=O)C=C(Cl)N=C1Cl	<a href="#">[6]</a>
InChIKey	HPCFBIVANWQGDD-UHFFFAOYSA-N	<a href="#">[6]</a>

## Analytical Characterization Data (Predicted)

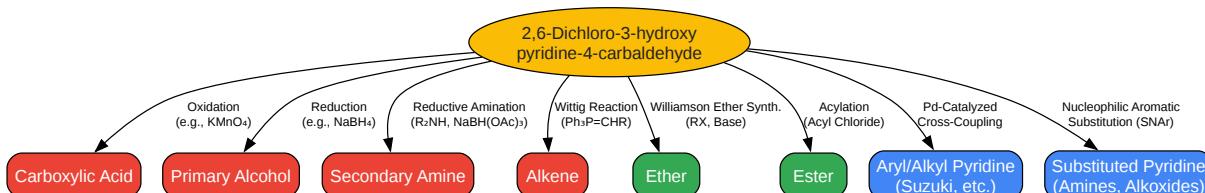
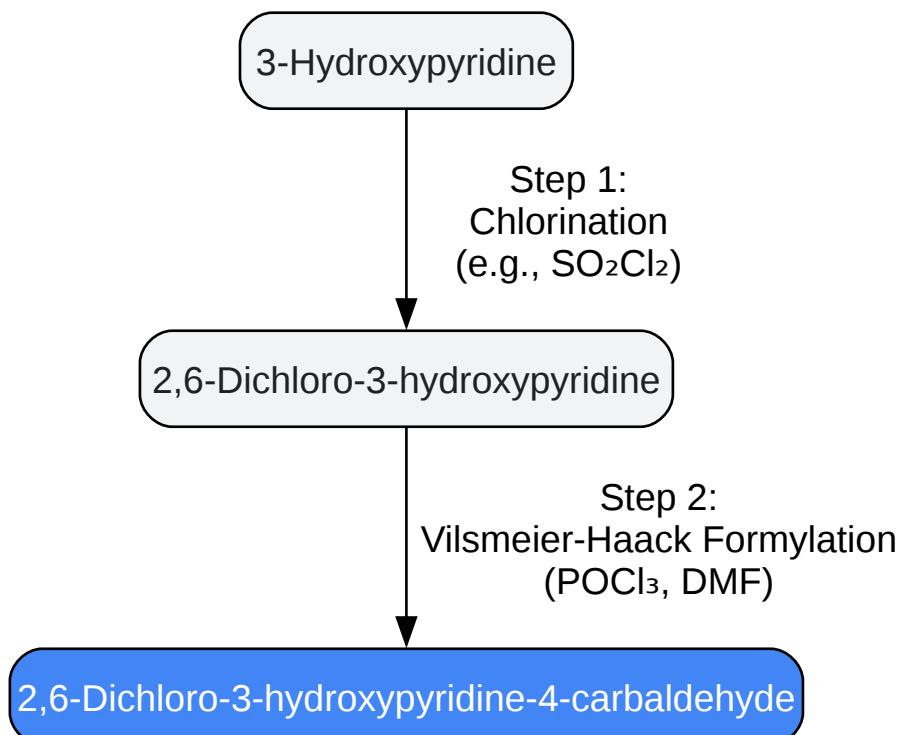
Detailed spectroscopic data for this specific compound is not widely published. The following table presents predicted and typical values based on its structure and data from analogous compounds.

Technique	Expected Observations
<sup>1</sup> H NMR	$\delta$ ~10.0-10.5 ppm (s, 1H, -CHO), $\delta$ ~7.5-8.0 ppm (s, 1H, Ar-H), $\delta$ ~5.0-6.0 ppm (br s, 1H, -OH)
<sup>13</sup> C NMR	$\delta$ ~190-195 ppm (C=O), $\delta$ ~155-160 ppm (C-OH), $\delta$ ~145-150 ppm (C-Cl), $\delta$ ~120-140 ppm (Ar-C)
Mass Spec (EI)	M <sup>+</sup> isotopic cluster at m/z 191 (100%), 193 (65%), 195 (10%) due to <sup>2</sup> Cl atoms.
IR (KBr)	$\nu$ ~3400-3200 cm <sup>-1</sup> (O-H stretch), ~1680-1660 cm <sup>-1</sup> (C=O stretch, aldehyde), ~1600, 1450 cm <sup>-1</sup> (Aromatic C=C, C=N stretch)

## Synthesis and Mechanistic Insight

While several suppliers offer this compound, a detailed synthetic procedure is not readily available in peer-reviewed literature. Based on established organochemical principles, a robust two-step synthesis commencing from 3-hydroxypyridine is proposed. The key transformation is a regioselective formylation of a dichlorinated intermediate.

## Proposed Synthetic Workflow



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